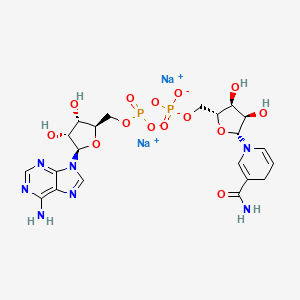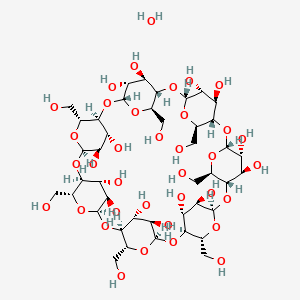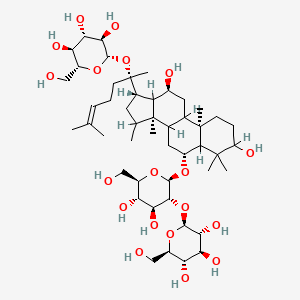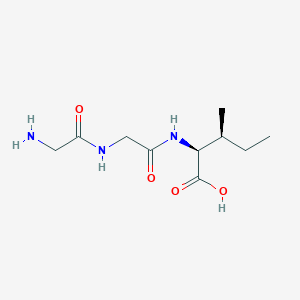![molecular formula C11H22N2O2 B1649452 tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate CAS No. 1001354-56-8](/img/structure/B1649452.png)
tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate
Vue d'ensemble
Description
tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate: is an organic compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis as a protecting group for amines. The tert-butyl group provides steric hindrance, making the compound stable under various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted piperidine derivatives with different functional groups replacing the tert-butyl group.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the formation of peptide bonds.
Biology: In biological research, the compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It serves as a model compound for understanding the behavior of bulky groups in biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its role as a protecting group is crucial in multi-step synthetic processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophiles from attacking the protected amine. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate
- tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate
- tert-butyl N-methyl-N-[(3R)-3-piperidyl]carbamate
Uniqueness: tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which provides significant steric hindrance. This makes it particularly useful as a protecting group in organic synthesis, as it can be easily removed under mild acidic conditions without affecting other functional groups in the molecule.
Propriétés
IUPAC Name |
tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-6-5-7-13(4)8-9/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSXBNIWPXOYBC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194212 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001354-56-8 | |
| Record name | 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001354-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601194212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















